1',2',3',6'-Tetrahydro-[3,4'-bipyridine]-5-carbonitrile hydrochloride
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Overview
Description
1’,2’,3’,6’-Tetrahydro-[3,4’-bipyridine]-5-carbonitrile hydrochloride is an organic compound with a complex structure that includes a bipyridine core
Preparation Methods
The synthesis of 1’,2’,3’,6’-Tetrahydro-[3,4’-bipyridine]-5-carbonitrile hydrochloride typically involves the hydrogenation of bipyridine derivatives. The reaction conditions often include the use of hydrogen gas in the presence of a metal catalyst such as palladium or nickel. The process can be carried out under high pressure and temperature to ensure complete hydrogenation . Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.
Chemical Reactions Analysis
1’,2’,3’,6’-Tetrahydro-[3,4’-bipyridine]-5-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized bipyridine derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas and metal catalysts, resulting in further hydrogenation of the compound.
Scientific Research Applications
1’,2’,3’,6’-Tetrahydro-[3,4’-bipyridine]-5-carbonitrile hydrochloride has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of advanced materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 1’,2’,3’,6’-Tetrahydro-[3,4’-bipyridine]-5-carbonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1’,2’,3’,6’-Tetrahydro-[3,4’-bipyridine]-5-carbonitrile hydrochloride can be compared with other similar compounds, such as:
1,2,3,6-Tetrahydropyridine: This compound has a similar structure but lacks the bipyridine core, making it less versatile in certain applications.
1-Methyl-1,2,3,6-tetrahydropyridine: This derivative has a methyl group, which can influence its reactivity and biological activity.
4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride:
These comparisons highlight the unique features of 1’,2’,3’,6’-Tetrahydro-[3,4’-bipyridine]-5-carbonitrile hydrochloride, such as its bipyridine core and potential for diverse applications.
Properties
Molecular Formula |
C11H12ClN3 |
---|---|
Molecular Weight |
221.68 g/mol |
IUPAC Name |
5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C11H11N3.ClH/c12-6-9-5-11(8-14-7-9)10-1-3-13-4-2-10;/h1,5,7-8,13H,2-4H2;1H |
InChI Key |
MYHULBQIFWRFLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC=C1C2=CN=CC(=C2)C#N.Cl |
Origin of Product |
United States |
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